molecular formula C19H25ClN2O2 B2388731 N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride CAS No. 1829813-34-4

N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride

Cat. No.: B2388731
CAS No.: 1829813-34-4
M. Wt: 348.87
InChI Key: VRZFZRCLMDIVQX-UHFFFAOYSA-N
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Description

N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring, an oxane ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 2-naphthylamine, undergoes a series of reactions to introduce the ethyl group at the 1-position.

    Oxane Ring Formation: The oxane ring is introduced through a cyclization reaction involving appropriate reagents and catalysts.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or a similar reagent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and acetamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Naphthoquinones.

    Reduction Products: Amine derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Amino-1-naphthalen-2-ylethyl)acetamide: Lacks the oxane ring.

    N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide: Lacks the hydrochloride group.

Uniqueness

N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride is unique due to the presence of both the oxane ring and the hydrochloride group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2.ClH/c20-13-18(21-19(22)12-17-7-3-4-10-23-17)16-9-8-14-5-1-2-6-15(14)11-16;/h1-2,5-6,8-9,11,17-18H,3-4,7,10,12-13,20H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZFZRCLMDIVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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